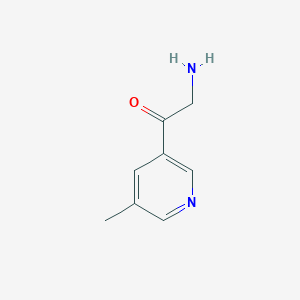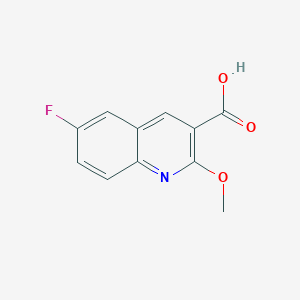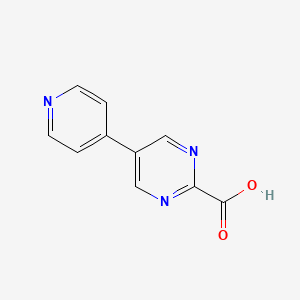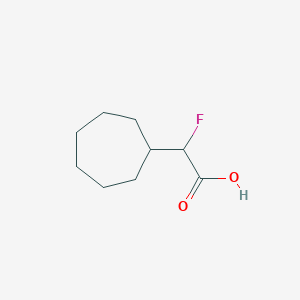![molecular formula C15H21BrO B13163777 [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene is an organic compound with the molecular formula C₁₅H₂₁BrO It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylbutoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Attachment of the Methylbutoxy Group: This step involves the reaction of a suitable alcohol (e.g., 3-methyl-1-butanol) with a halogenated benzene derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: The corresponding hydrocarbon derivative.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity. The ether linkage may also play a role in the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylbenzonitrile: Similar in structure but contains a nitrile group instead of the cyclopropyl and methylbutoxy groups.
4-Bromo-2-methyl-1-(3-methylbutoxy)benzene: Similar but lacks the cyclopropyl group.
Uniqueness
[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C15H21BrO |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
(4-bromo-3-cyclopropyl-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-15(12-16,14-7-8-14)9-10-17-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI-Schlüssel |
GFGNCXIUPZOVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCC1=CC=CC=C1)(CBr)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)


![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)


![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)

![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)
![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)

